molecular formula C19H15ClFN3OS B11380819 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11380819
M. Wt: 387.9 g/mol
InChI Key: WVWCIFDCGMMTKW-UHFFFAOYSA-N
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Description

5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a pyrimidine core

Preparation Methods

The synthesis of 5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Fluorophenyl Methyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where the fluorophenyl methyl sulfanyl group is introduced.

    Final Coupling with the Methylphenyl Group: The final step involves coupling the intermediate with the methylphenyl group under specific conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated and scalable processes.

Chemical Reactions Analysis

5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 5-CHLORO-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 5-Chloro-2-methoxy-N-(2-methylphenyl)pyrimidine-4-carboxamide
  • 5-Chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide

Properties

Molecular Formula

C19H15ClFN3OS

Molecular Weight

387.9 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3OS/c1-12-4-2-3-5-16(12)23-18(25)17-15(20)10-22-19(24-17)26-11-13-6-8-14(21)9-7-13/h2-10H,11H2,1H3,(H,23,25)

InChI Key

WVWCIFDCGMMTKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F

Origin of Product

United States

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